3-Fluoro-2-(trifluoromethyl)benzyl alcohol

説明

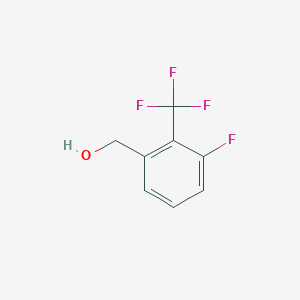

Structure

3D Structure

特性

IUPAC Name |

[3-fluoro-2-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLGIHLFVHJXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379220 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-83-1 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-(trifluoromethyl)benzyl alcohol, with the CAS number 261951-83-1 , is a fluorinated aromatic alcohol that has garnered significant interest as a versatile building block in medicinal chemistry and materials science.[1][2] The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzyl scaffold imparts unique electronic and lipophilic properties, making it a valuable intermediate in the synthesis of novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safe handling procedures, tailored for professionals in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic characteristics of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol is fundamental for its effective application in synthesis and analysis.

| Property | Value | Source |

| CAS Number | 261951-83-1 | [1][2] |

| Molecular Formula | C₈H₆F₄O | [1] |

| Molecular Weight | 194.13 g/mol | [1] |

| Appearance | Colorless liquid (typical) | [3] |

| Boiling Point | Not explicitly available for this isomer, but related isomers have boiling points around 212.9 °C at 760 mmHg. | [4] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | |

| ¹H NMR | Spectral data for related compounds suggest characteristic aromatic and benzylic proton signals. | [5][6] |

| ¹⁹F NMR | The presence of two distinct fluorine environments (-F and -CF₃) will result in characteristic signals. | [7] |

| IR Spectroscopy | Expected to show characteristic peaks for O-H stretching (around 3300 cm⁻¹), C-F stretching (around 1100-1300 cm⁻¹), and aromatic C-H stretching. | [8][9] |

Synthesis and Mechanistic Insights

The synthesis of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol typically involves the reduction of the corresponding benzoic acid or benzaldehyde derivative. A common synthetic strategy is outlined below.

Synthetic Pathway

Caption: General synthetic route for the preparation of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol via reduction of the corresponding benzoic acid.

Experimental Protocol: Reduction of 3-Fluoro-2-(trifluoromethyl)benzoic acid

This protocol describes a general procedure for the reduction of a carboxylic acid to an alcohol, which can be adapted for the synthesis of the target compound.

Materials:

-

3-Fluoro-2-(trifluoromethyl)benzoic acid

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF) or Ethanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend the reducing agent (e.g., LiAlH₄) in anhydrous THF.

-

Addition of Starting Material: Dissolve 3-Fluoro-2-(trifluoromethyl)benzoic acid in anhydrous THF and add it dropwise to the stirred suspension of the reducing agent at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time (monitoring by TLC is recommended).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of water, followed by 1 M HCl.

-

Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 3-Fluoro-2-(trifluoromethyl)benzyl alcohol.

Applications in Drug Discovery and Development

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance various pharmacological properties.[10][11][12] The trifluoromethyl group, in particular, can improve metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, which can lead to enhanced binding affinity and efficacy.[10][13][14]

3-Fluoro-2-(trifluoromethyl)benzyl alcohol serves as a key intermediate in the synthesis of a wide range of biologically active compounds, including:

-

Pharmaceuticals: As a precursor for novel drug candidates in areas such as oncology, neuroscience, and infectious diseases.[13][15]

-

Agrochemicals: Used in the development of advanced pesticides, herbicides, and fungicides with improved efficacy and environmental profiles.[13]

-

Materials Science: Incorporated into specialty polymers and liquid crystals to modify their thermal stability, refractive index, and other physical properties.[13]

Logical Workflow for Utilizing 3-Fluoro-2-(trifluoromethyl)benzyl alcohol in Synthesis

Caption: Common synthetic transformations of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol to generate diverse intermediates for further applications.

Safety, Handling, and Disposal

Hazard Identification:

-

Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[3][15][16]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[3]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][15]

-

Ventilation: Use only outdoors or in a well-ventilated area.[3][16]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[3][15][16]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[3][16]

-

Fire: In case of fire, use carbon dioxide (CO₂), dry chemical, or foam for extinction.[16]

First Aid Measures:

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][15][16]

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[15][16]

Disposal:

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][15][16]

Conclusion

3-Fluoro-2-(trifluoromethyl)benzyl alcohol is a valuable and versatile building block for the synthesis of complex molecules with applications in drug discovery, agrochemicals, and materials science. Its unique substitution pattern offers chemists a powerful tool for modulating the properties of target compounds. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective and responsible use in research and development.

References

-

Benzenemethanol, 3-fluoro-2-(trifluoromethyl)-. PubChem. [Link]

-

3-(Trifluoromethyl)benzylic alcohol. PubChem. [Link]

-

Unlocking Innovation with 3-(Trifluoromethyl)benzyl Alcohol: Key Synthesis Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

2-Fluoro-3-(trifluoromethyl)benzyl alcohol. NIST WebBook. [Link]

- Preparation method of m-trifluoromethyl-benzyl-alcohol.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

- The production method of benzyl alcohols.

-

Supporting Information. [Link]

-

3-Fluoro-2-(trifluoromethyl)benzyl alcohol, suppliers and manufacturers. R&D Chemicals. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

Sources

- 1. 261951-83-1 CAS MSDS (3-FLUORO-2-(TRIFLUOROMETHYL)BENZYL ALCOHOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 3-FLUORO-2-(TRIFLUOROMETHYL)BENZYL ALCOHOL CAS#: 261951-83-1 [amp.chemicalbook.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. echemi.com [echemi.com]

- 5. 3-(Trifluoromethyl)benzyl alcohol(349-75-7) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. 3-(Trifluoromethyl)benzylic alcohol | C8H7F3O | CID 67681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Fluoro-3-(trifluoromethyl)benzyl alcohol [webbook.nist.gov]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. staging.keyorganics.net [staging.keyorganics.net]

A Technical Guide to 3-Fluoro-2-(trifluoromethyl)benzyl alcohol: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol, a fluorinated aromatic alcohol of significant interest to the pharmaceutical and agrochemical industries. We will explore its fundamental physicochemical properties, discuss its strategic importance in medicinal chemistry, outline a representative synthetic protocol and expected analytical characterization, and detail its applications as a versatile building block. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique attributes of this compound in the design of novel molecular entities.

Chemical Identity and Physicochemical Properties

3-Fluoro-2-(trifluoromethyl)benzyl alcohol is a distinct chemical entity characterized by the presence of both fluorine and trifluoromethyl substituents on the benzyl ring. This specific substitution pattern imparts unique electronic and steric properties that are highly valuable in molecular design.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| Chemical Name | 3-Fluoro-2-(trifluoromethyl)benzyl alcohol | [1][2] |

| Synonyms | [3-fluoro-2-(trifluoromethyl)phenyl]methanol | [1] |

| CAS Number | 261951-83-1 | [2] |

| Molecular Formula | C₈H₆F₄O | [1][2] |

| Molecular Weight | 194.13 g/mol | [2] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical State | Liquid | Based on related structures[3] |

| Appearance | Colorless | Based on related structures[3] |

| Boiling Point | Data not available | Isomer 3-(Trifluoromethyl)benzyl alcohol: 184-186 °C/750 mmHg[4] |

| Flash Point | Data not available | Isomer 3-(Trifluoromethyl)benzyl alcohol: 84 °C (closed cup)[4] |

| Density | Data not available | Isomer α-(Trifluoromethyl)benzyl alcohol: 1.293 g/mL at 25 °C[4] |

The Strategic Role of Fluorination in Medicinal Chemistry

The incorporation of fluorine and fluorinated groups into bioactive molecules is a cornerstone of modern drug design.[5][6] The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to profoundly alter a molecule's properties.[6] It can enhance metabolic stability, increase lipophilicity, and improve interactions with biological targets.[7][8] The additional presence of a fluorine atom provides a synergistic effect, offering a powerful tool to fine-tune a drug candidate's pharmacokinetic and pharmacodynamic profile.

The strategic placement of these groups in 3-Fluoro-2-(trifluoromethyl)benzyl alcohol makes it a valuable building block for several key reasons:

-

Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, a common pathway for drug deactivation.[8] Introducing the -CF₃ group can shield adjacent positions on the aromatic ring from oxidative metabolism.

-

Lipophilicity and Permeability: The -CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cell membranes and access biological targets within the cell.[8]

-

Binding Interactions: The high electronegativity of the fluorine atoms can lead to favorable non-covalent interactions (e.g., dipole-dipole, hydrogen bonding) with amino acid residues in a target protein's binding pocket, potentially increasing binding affinity and selectivity.

-

pKa Modulation: The potent electron-withdrawing nature of both the fluorine and -CF₃ groups can lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing a drug's ionization state, solubility, and receptor engagement at physiological pH.

Synthesis and Characterization

As a building block, 3-Fluoro-2-(trifluoromethyl)benzyl alcohol is typically synthesized from a commercially available precursor, most commonly the corresponding aldehyde or benzoic acid derivative. The reduction of the aldehyde is a direct and high-yielding approach.

Representative Synthetic Protocol: Reduction of 3-Fluoro-2-(trifluoromethyl)benzaldehyde

This protocol describes a standard laboratory-scale synthesis. The choice of sodium borohydride is based on its mild reactivity, high selectivity for aldehydes, and operational simplicity.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) and dissolve it in a suitable alcohol solvent, such as methanol or ethanol (approx. 10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. This is crucial to moderate the exothermic reaction and prevent side reactions.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the cooled solution in small portions over 15-20 minutes. Monitor for gas evolution (hydrogen).

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully re-cool the flask in an ice bath and slowly add 1 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the reaction mixture. Continue adding acid until the pH is neutral (~7) and gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Washing & Drying: Combine the organic layers and wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the product via flash column chromatography on silica gel to obtain the pure 3-Fluoro-2-(trifluoromethyl)benzyl alcohol.

Spectroscopic Characterization

The identity and purity of the synthesized alcohol would be confirmed using standard spectroscopic methods. The expected data are outlined below.

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Ar-H (Aromatic Protons): Complex multiplets between δ 7.0-8.0 ppm. The specific coupling patterns will be influenced by the F and CF₃ groups. - -CH₂- (Benzylic Protons): A singlet or doublet around δ 4.5-5.0 ppm. - -OH (Alcohol Proton): A broad singlet, chemical shift is concentration and solvent dependent. |

| ¹³C NMR | - Ar-C (Aromatic Carbons): Signals between δ 110-165 ppm. Carbons directly bonded to fluorine will show large C-F coupling constants. - C-CF₃: A quartet around δ 120-130 ppm due to coupling with the three fluorine atoms. - -CH₂OH (Benzylic Carbon): A signal around δ 60-65 ppm. |

| ¹⁹F NMR | - Ar-F: One signal for the single fluorine on the aromatic ring. - -CF₃: A distinct singlet for the three equivalent fluorine atoms of the trifluoromethyl group. |

| IR Spectroscopy | - O-H Stretch: A broad absorption band around 3200-3600 cm⁻¹. - C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. - C-F Stretch: Strong, characteristic absorptions in the 1100-1350 cm⁻¹ region. |

Applications in Research and Development

3-Fluoro-2-(trifluoromethyl)benzyl alcohol is not typically an end-product but rather a crucial intermediate for constructing more complex molecules.

-

Pharmaceutical Synthesis: Its primary application is as a key building block in the synthesis of novel drug candidates.[7] The benzyl alcohol moiety can be easily converted into other functional groups, such as halides (e.g., benzyl bromide), aldehydes, or ethers, allowing for its incorporation into a wide variety of molecular scaffolds through reactions like Williamson ether synthesis, Suzuki coupling (after conversion to a halide), or reductive amination.

-

Agrochemicals: Similar to pharmaceuticals, the fluorinated phenyl motif is beneficial in developing advanced pesticides, herbicides, and fungicides, where it can enhance efficacy and environmental stability.[7]

-

Material Science: Trifluoromethylated compounds are also explored in material science for creating specialty polymers and liquid crystals with desirable properties like high thermal stability and specific refractive indices.[7]

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this exact isomer is not widely available, data from closely related compounds like 3-(trifluoromethyl)benzyl alcohol and other fluorinated benzyl alcohols provide a strong basis for safe handling procedures.[3][9][10]

Table 4: GHS Hazard Information (Anticipated)

| Hazard | Classification | Precautionary Statement |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[3] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[3] |

| Specific Target Organ Toxicity | Category 3 (Respiratory) | May cause respiratory irritation[3] |

| Flammability | Combustible Liquid | Keep away from heat and open flames[3] |

Standard Handling Protocol:

-

Engineering Controls: Always handle this chemical in a well-ventilated fume hood to avoid inhalation of vapors.[10] Ensure that an eyewash station and safety shower are readily accessible.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10]

-

Dispensing: When transferring the liquid, avoid splashing. Use appropriate tools like pipettes or syringes.

-

Spill Response: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it into a sealed container for chemical waste disposal.[11]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12]

-

Skin: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[12]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]

-

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][9]

Conclusion

3-Fluoro-2-(trifluoromethyl)benzyl alcohol represents a highly functionalized and strategically important building block for chemical synthesis. The combined electronic and steric properties conferred by its fluoro and trifluoromethyl substituents make it an attractive starting material for developing next-generation pharmaceuticals, agrochemicals, and advanced materials. Understanding its properties, synthesis, and safe handling is essential for researchers aiming to exploit its full potential in their discovery and development programs.

References

- R&D Chemicals. (n.d.). 3-Fluoro-2-(trifluoromethyl)benzyl alcohol, suppliers and manufacturers.

- Sigma-Aldrich. (n.d.). 3-Fluoro-2-(trifluoromethyl)benzyl alcohol.

- Thermo Fisher Scientific. (2024, March 28). 3-(Trifluoromethyl)benzyl alcohol - SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzyl alcohol(349-75-7).

- Echemi. (n.d.). 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). Unlocking Innovation with 3-(Trifluoromethyl)benzyl Alcohol: Key Synthesis Applications.

- PubChem. (n.d.). 3-(Trifluoromethyl)benzylic alcohol.

- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.

- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.

- ChemicalBook. (n.d.). 3-FLUORO-2-(TRIFLUOROMETHYL)BENZYL ALCOHOL CAS#: 261951-83-1.

- ChemicalBook. (n.d.). 3-Fluorobenzyl alcohol synthesis.

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzyl alcohol(349-75-7) 1H NMR spectrum.

- NIST. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzyl alcohol.

- NIST. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzyl alcohol.

- Google Patents. (n.d.). CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Sigma-Aldrich. (n.d.). a-(Trifluoromethyl)benzyl alcohol 98.

- Google Patents. (n.d.). CN1503772A - The production method of benzyl alcohols.

- Supporting Information. (n.d.). General procedure A.

- MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

Sources

- 1. rdchemicals.com [rdchemicals.com]

- 2. 3-FLUORO-2-(TRIFLUOROMETHYL)BENZYL ALCOHOL CAS#: 261951-83-1 [amp.chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. a-(Trifluoromethyl)benzyl alcohol 98 340-04-5 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. 3-(Trifluoromethyl)benzyl alcohol(349-75-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. fishersci.com [fishersci.com]

Introduction: Strategic Importance of Fluorinated Building Blocks

An In-depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)benzyl alcohol

Prepared by: Gemini, Senior Application Scientist

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The unique electronic properties of fluorine and trifluoromethyl (CF₃) groups can profoundly influence a molecule's physicochemical and pharmacological profile, including its metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2]

3-Fluoro-2-(trifluoromethyl)benzyl alcohol (CAS No. 261951-83-1) is a highly functionalized aromatic building block of significant interest.[3] Its structure, featuring a benzyl alcohol moiety substituted with two distinct, powerfully electron-withdrawing groups in an ortho/meta relationship, presents a unique platform for creating novel chemical entities. The ortho-CF₃ group provides a strong steric and electronic influence, while the meta-fluoro atom further modulates the ring's electronic properties. This guide provides a comprehensive overview of its chemical properties, reactivity, and potential applications, offering a technical resource for researchers engaged in synthetic and medicinal chemistry.

It is important to note that while this compound is available commercially, detailed experimental data in peer-reviewed literature is sparse. Therefore, this guide synthesizes available information on the title compound and its close structural isomers to provide a robust and scientifically grounded overview.

Physicochemical and Structural Data

The core structural and identifying information for 3-Fluoro-2-(trifluoromethyl)benzyl alcohol is summarized below. While specific experimental physical constants like melting and boiling points are not widely reported, data from closely related isomers are provided for comparative context.

Table 1: Core Properties of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol

| Property | Value | Source |

| Chemical Name | [3-Fluoro-2-(trifluoromethyl)phenyl]methanol | [4] |

| CAS Number | 261951-83-1 | [3] |

| Molecular Formula | C₈H₆F₄O | [4] |

| Molecular Weight | 194.13 g/mol | [4] |

| Appearance | Data not available (predicted to be a liquid or low-melting solid) | - |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

Table 2: Comparative Physical Properties of Isomeric Benzyl Alcohols

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 3-Fluoro-4-(trifluoromethyl)benzyl alcohol | 230295-16-6 | 28-32 | 209 | 1.377 |

| 2-Fluoro-3-(trifluoromethyl)benzyl alcohol | 207981-45-1 | N/A | N/A | N/A |

| 3-(Trifluoromethyl)benzyl alcohol | 349-75-7 | N/A | 97-98 (12 mmHg) | 1.303 |

| 2-(Trifluoromethyl)benzyl alcohol | 346-06-5 | N/A | 85-86 (10 mmHg) | 1.301 |

Data sourced from commercial supplier catalogs and online databases.[5][6]

Predicted Spectroscopic Profile

Table 3: Predicted Spectroscopic Data for 3-Fluoro-2-(trifluoromethyl)benzyl alcohol

| Technique | Feature | Predicted Chemical Shift / Frequency | Notes |

| ¹H NMR | -OH | δ 2.0-4.0 ppm | Broad singlet, position is concentration and solvent dependent. |

| -CH₂- | δ ~4.8 ppm | Singlet or doublet due to coupling with OH proton. The electron-withdrawing ortho-CF₃ group will shift it downfield. | |

| Ar-H | δ 7.2-7.8 ppm | Complex multiplet pattern. Protons will be influenced by both the F and CF₃ groups. | |

| ¹³C NMR | -CH₂OH | δ ~60-65 ppm | The ortho-CF₃ group will likely shield this carbon relative to unsubstituted benzyl alcohol. |

| Ar-C (ipso-CF₃) | δ ~128-132 ppm | Quartet due to ¹J(C,F) coupling (~275 Hz). | |

| Ar-C (ipso-F) | δ ~160-164 ppm | Doublet due to ¹J(C,F) coupling (~250 Hz). | |

| Ar-C | δ ~115-140 ppm | Remaining aromatic signals will show smaller C-F couplings. | |

| ¹⁹F NMR | -CF₃ | δ ~ -60 to -63 ppm | Singlet (relative to CFCl₃). |

| Ar-F | δ ~ -110 to -115 ppm | Multiplet due to coupling with aromatic protons. | |

| IR Spec. | O-H stretch | 3200-3600 cm⁻¹ | Broad band, characteristic of an alcohol. |

| C-H stretch (sp²) | 3000-3100 cm⁻¹ | Aromatic C-H. | |

| C-H stretch (sp³) | 2850-2960 cm⁻¹ | Aliphatic C-H from the CH₂ group. | |

| C=C stretch | 1450-1600 cm⁻¹ | Aromatic ring vibrations. | |

| C-F stretch | 1100-1400 cm⁻¹ | Multiple strong, characteristic bands for Ar-F and C-F bonds of the CF₃ group. |

Synthesis and Manufacturing Pathways

The synthesis of 3-fluoro-2-(trifluoromethyl)benzyl alcohol is not widely documented. However, a logical and common approach would be the reduction of the corresponding commercially available carboxylic acid or aldehyde. The reduction of 3-fluoro-2-(trifluoromethyl)benzoic acid represents a reliable laboratory-scale method.

Workflow: Synthesis via Carboxylic Acid Reduction

Caption: General workflow for the synthesis of the target alcohol.

Representative Protocol: Reduction of 3-Fluoro-2-(trifluoromethyl)benzoic acid

Disclaimer: This protocol is a representative method based on standard organic chemistry transformations and should be adapted and optimized. All work should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a solution of 3-fluoro-2-(trifluoromethyl)benzoic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Reductant: Slowly add a solution of borane-tetrahydrofuran complex (BH₃•THF, ~1.2 equiv) or a suspension of lithium aluminum hydride (LiAlH₄, ~1.2 equiv) in THF to the stirred solution of the carboxylic acid via the dropping funnel.

-

Causality Note: LiAlH₄ is a more powerful but less selective reducing agent requiring a more cautious workup. BH₃•THF is generally preferred for its selectivity for carboxylic acids. The slow addition at 0 °C is critical to control the exothermic reaction.

-

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching (Critical Step): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add water dropwise to quench the excess reducing agent, followed by 15% aqueous NaOH, and then more water. If using LiAlH₄, a Fieser workup (sequential addition of water, 15% NaOH, then water) is standard. This procedure is crucial for safety and to produce a granular, filterable aluminum or boron salt precipitate.

-

Extraction: Filter the resulting slurry and wash the solid cake with THF or ethyl acetate. Combine the filtrates and extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine all organic layers, wash with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to yield the pure 3-fluoro-2-(trifluoromethyl)benzyl alcohol.

Chemical Reactivity and Derivatization

The reactivity of this molecule is dominated by two key features: the primary alcohol and the highly electron-deficient aromatic ring.

Caption: Key reaction pathways for 3-Fluoro-2-(trifluoromethyl)benzyl alcohol.

A. Reactions at the Hydroxyl Group

The primary alcohol is the most reactive site for many common transformations.

-

Oxidation to Aldehyde: Mild, selective oxidation is crucial to avoid over-oxidation to the carboxylic acid.[10] This transformation is key to using the scaffold in imine formations, Wittig reactions, and other carbonyl chemistries.

-

Protocol: Swern Oxidation:

-

In a flame-dried flask under inert atmosphere, dissolve oxalyl chloride (1.5 equiv) in anhydrous dichloromethane (DCM) and cool to -78 °C.

-

Slowly add a solution of dimethyl sulfoxide (DMSO, 2.2 equiv) in DCM. Stir for 30 minutes.

-

Add a solution of 3-fluoro-2-(trifluoromethyl)benzyl alcohol (1.0 equiv) in DCM dropwise. Stir for another 30 minutes at -78 °C.

-

Add triethylamine (5.0 equiv) dropwise, stir for 15 minutes, then allow the reaction to warm to room temperature.

-

Quench with water, separate the organic layer, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the crude aldehyde.[10]

-

-

-

Esterification: Standard esterification conditions, such as reacting the alcohol with an acyl chloride or carboxylic acid (using DCC/DMAP or under Fischer conditions), will readily form the corresponding ester.

-

Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, is an effective method for forming ethers.

-

Conversion to Benzyl Halides: The alcohol can be converted into a more reactive benzyl halide (bromide or chloride) using reagents like PBr₃ or SOCl₂. This transforms the scaffold into an excellent electrophile for Sₙ2 reactions.

B. Aromatic Ring Reactivity

The aromatic ring is strongly deactivated by the combined inductive and resonance effects of the ortho-CF₃ and meta-F substituents. Consequently, electrophilic aromatic substitution (EAS) reactions like nitration, halogenation, or Friedel-Crafts are extremely difficult and will require harsh conditions, if they proceed at all. The strong deactivation makes nucleophilic aromatic substitution (SₙAr) a more plausible, though still challenging, pathway if a suitable leaving group were present on the ring.

Applications in Research and Development

The primary value of 3-fluoro-2-(trifluoromethyl)benzyl alcohol lies in its role as a specialized building block for synthesizing complex target molecules, particularly in the pharmaceutical and agrochemical sectors.[1]

-

Medicinal Chemistry: The introduction of a 3-fluoro-2-(trifluoromethyl)phenyl moiety can be a strategic move in lead optimization.

-

Metabolic Blocking: The CF₃ and F groups are resistant to oxidative metabolism, potentially blocking metabolic hotspots and increasing the half-life of a drug candidate.[2]

-

Lipophilicity and Permeability: The CF₃ group significantly increases lipophilicity (logP), which can enhance membrane permeability and cell penetration.

-

Binding Interactions: The fluorine atoms can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, potentially increasing binding affinity and selectivity.[2]

-

pKa Modulation: The strong electron-withdrawing nature of the substituents will lower the pKa of nearby acidic or basic functional groups, which can be used to fine-tune the ionization state of a drug at physiological pH.

-

-

Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorinated groups can enhance the efficacy, environmental persistence, and target specificity of herbicides and pesticides.[1]

-

Materials Science: Fluorinated aromatic compounds are used in the synthesis of advanced polymers, liquid crystals, and electronic materials, where they can impart properties like thermal stability and specific refractive indices.[1]

Safety and Handling

No specific safety data sheet (SDS) is available for 3-fluoro-2-(trifluoromethyl)benzyl alcohol. The following recommendations are synthesized from the SDS of closely related isomers and should be considered the minimum standard for safe handling.[11][12][13]

-

Hazard Identification:

-

Handling and Personal Protective Equipment (PPE):

-

Storage:

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

-

References

- Vertex AI Search. (2024). 3-(Trifluoromethyl)

- Echemi. (n.d.). 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL.

- Benchchem. (n.d.). 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl alcohol | 2090282-94-1.

- Ningbo Inno Pharmchem Co., Ltd. (2026). Unlocking Innovation with 3-(Trifluoromethyl)

- PubChem. (n.d.). 3-(Trifluoromethyl)benzylic alcohol | C8H7F3O | CID 67681.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)benzaldehyde from 3-(Trifluoromethyl)benzyl alcohol.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-(Trifluoromethoxy)

- Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol (CAS 184970-29-4).

- Sigma-Aldrich. (2025).

- Key Organics. (2019).

- R&D Chemicals. (n.d.). 3-Fluoro-2-(trifluoromethyl)benzyl alcohol, suppliers and manufacturers.

- Fisher Scientific. (2025).

- ChemicalBook. (n.d.). 3-Fluorobenzyl alcohol synthesis.

- Thermo Fisher Scientific. (2025).

- ChemBK. (2024). 3-Fluoro-4-(trifluoromethyl)benzyl alcohol.

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzyl alcohol(349-75-7) 1H NMR spectrum.

- The Royal Society of Chemistry. (n.d.).

- AccuStandard. (n.d.). Fipronil Desulfinyl CAS # 205650-65-3.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf.

- Apollo Scientific. (n.d.).

- Google Patents. (n.d.). CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol.

- The Royal Society of Chemistry. (2014). In Situ Activation of Benzyl Alcohols with XtalFluor-E.

- ChemicalBook. (n.d.). 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum.

- Oakwood Chemical. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzyl alcohol.

- ChemicalBook. (n.d.). 3-FLUORO-2-(TRIFLUOROMETHYL)BENZYL ALCOHOL CAS#: 261951-83-1.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-FLUORO-2-(TRIFLUOROMETHYL)BENZYL ALCOHOL CAS#: 261951-83-1 [amp.chemicalbook.com]

- 4. rdchemicals.com [rdchemicals.com]

- 5. chembk.com [chembk.com]

- 6. 2-Fluoro-3-(trifluoromethyl)benzyl alcohol [oakwoodchemical.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. cn.canbipharm.com [cn.canbipharm.com]

- 14. fishersci.com [fishersci.com]

- 15. staging.keyorganics.net [staging.keyorganics.net]

An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol

Foreword: The Strategic Importance of Fluorinated Benzyl Alcohols

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF3) group and fluorine substituents are particularly valued for their ability to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced efficacy and an improved pharmacological profile.[1][2] The target molecule, 3-Fluoro-2-(trifluoromethyl)benzyl alcohol, is a prime example of a highly functionalized building block. Its unique substitution pattern—an electron-withdrawing trifluoromethyl group ortho to the hydroxymethyl moiety and a fluorine atom meta to it—creates a distinct electronic and steric environment, making it a valuable intermediate for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1]

This guide provides an in-depth exploration of the primary synthetic pathways to 3-Fluoro-2-(trifluoromethyl)benzyl alcohol. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to elucidate the underlying chemical principles and rationale behind the experimental choices.

Part 1: Retrosynthetic Analysis and Key Strategic Considerations

A retrosynthetic analysis of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol reveals several logical disconnections. The most direct approaches involve the reduction of a carbonyl group at the benzylic position. This leads to two primary precursor molecules:

-

3-Fluoro-2-(trifluoromethyl)benzoic acid

-

3-Fluoro-2-(trifluoromethyl)benzaldehyde

Both precursors are commercially available, which is a significant advantage for research and development timelines.[3][4][5] The choice between these starting points often depends on the desired scale, cost, and the specific reducing agents available. A third, though less direct, pathway involves the nucleophilic substitution of a corresponding benzyl halide.

The following sections will dissect these primary pathways, offering detailed protocols and mechanistic insights.

Part 2: Synthesis via Reduction of 3-Fluoro-2-(trifluoromethyl)benzoic Acid

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. This pathway is robust and high-yielding, making it a preferred method for accessing benzyl alcohols from their corresponding benzoic acids.

Pathway 2.1: Lithium Aluminum Hydride (LAH) Reduction

Mechanistic Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols. The mechanism involves the deprotonation of the carboxylic acid to form a lithium carboxylate, followed by coordination of the aluminum to the carbonyl oxygen. Subsequent hydride transfers from the [AlH₃] species reduce the carboxylate to the alcohol level. The high reactivity of LAH necessitates the use of anhydrous ethereal solvents (e.g., diethyl ether, THF) and careful, low-temperature handling.

Experimental Protocol: LAH Reduction

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is assembled.

-

Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (1.5 equivalents) at 0 °C (ice bath).

-

Substrate Addition: 3-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 equivalent), dissolved in anhydrous THF, is added dropwise via the dropping funnel to the stirred LAH suspension at 0 °C. The rate of addition is controlled to maintain the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure complete conversion.

-

Quenching: The flask is cooled back to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams. This procedure (Fieser workup) is crucial for safely decomposing excess LAH and generating a granular precipitate of aluminum salts that is easily filtered.

-

Isolation & Purification: The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure 3-Fluoro-2-(trifluoromethyl)benzyl alcohol.

Causality and Trustworthiness: The stringent anhydrous conditions are paramount to prevent the violent reaction of LAH with water and to ensure the reagent's reducing power is not consumed. The controlled, low-temperature addition of the acid prevents a dangerous exotherm. The Fieser workup is a field-proven, reliable method for safely handling LAH quenches, ensuring the protocol is self-validating in terms of safety and product isolation.

Pathway 2.2: Catalytic Hydrogenation

Mechanistic Rationale: For industrial-scale synthesis, the use of LAH can be problematic due to safety concerns and cost.[6] Catalytic hydrogenation offers a scalable and safer alternative, although it may require more specialized high-pressure equipment.[7] In this process, the benzoic acid is hydrogenated over a heterogeneous catalyst (e.g., Palladium on carbon, Pt/C) under a hydrogen atmosphere.[8] This method is generally cleaner, with workups often involving simple filtration to remove the catalyst.

Experimental Protocol: Catalytic Hydrogenation

-

Setup: A high-pressure reactor (e.g., a Parr hydrogenator) is charged with 3-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 equivalent) and a suitable solvent such as ethanol.

-

Catalyst Addition: A catalytic amount of 5% Platinum on Carbon (Pt/C) (e.g., 0.05 g per 20 mL of solvent) is added to the mixture.[8]

-

Reaction: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 4.0 MPa).[8] The reaction is initiated by heating and stirring at a set temperature (e.g., 80-120 °C) for a predetermined time (e.g., 12-24 hours).

-

Workup: After cooling and venting the reactor, the reaction mixture is filtered through Celite® to remove the catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.

Data Summary: Comparison of Reduction Methods

| Method | Reagent | Solvent | Temperature | Advantages | Disadvantages |

| LAH Reduction | LiAlH₄ | THF, Et₂O | 0 °C to Reflux | High yield, Fast, Versatile | Moisture sensitive, Hazardous, Difficult quench |

| Catalytic Hydrogenation | H₂, Pt/C | Ethanol | 80-120 °C | Scalable, Safe, Simple workup | Requires high pressure, Slower reaction times |

Visualizing the Reduction Pathway

Caption: Reduction pathways from the benzoic acid precursor.

Part 3: Synthesis via Reduction of 3-Fluoro-2-(trifluoromethyl)benzaldehyde

This pathway offers an alternative using a milder reducing agent, as aldehydes are more easily reduced than carboxylic acids.

Mechanistic Rationale: Sodium borohydride (NaBH₄) is a selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols. It is significantly safer and easier to handle than LAH and can be used in protic solvents like methanol or ethanol. The mechanism involves the transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.

Experimental Protocol: NaBH₄ Reduction

-

Setup: A round-bottom flask is charged with 3-Fluoro-2-(trifluoromethyl)benzaldehyde (1.0 equivalent) and dissolved in methanol at room temperature.

-

Reagent Addition: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (1.1 equivalents) is added slowly in small portions. The portion-wise addition helps to control the exothermic reaction and hydrogen gas evolution.

-

Reaction: The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 1-2 hours until the reaction is complete (monitored by TLC).

-

Workup: The reaction is quenched by the slow addition of water or dilute HCl to neutralize excess NaBH₄. The methanol is removed under reduced pressure.

-

Extraction & Purification: The aqueous residue is extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting crude alcohol is purified by column chromatography.

Visualizing the Aldehyde Reduction Pathway

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2-Fluoro-3-(trifluoromethyl)benzoic Acid | 115029-22-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 2-Fluoro-3-(trifluoromethyl)benzoic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. CN1503772A - The production method of benzyl alcohols - Google Patents [patents.google.com]

- 7. research.amanote.com [research.amanote.com]

- 8. 3-Fluorobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to [3-Fluoro-2-(trifluoromethyl)phenyl]methanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of [3-fluoro-2-(trifluoromethyl)phenyl]methanol, a fluorinated benzyl alcohol derivative of increasing importance in medicinal chemistry and drug development. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the phenyl ring imparts unique physicochemical properties that are highly sought after in the design of novel therapeutics. This document details the compound's nomenclature, physicochemical properties, synthesis strategies, spectroscopic characterization, and its emerging applications as a key building block in the development of innovative pharmaceuticals.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity for biological targets.[3] The C-F bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation. Furthermore, its high electronegativity and steric bulk can significantly influence molecular conformation and interactions with protein active sites. When combined with an additional fluorine substituent on the aromatic ring, as seen in [3-fluoro-2-(trifluoromethyl)phenyl]methanol, these effects can be fine-tuned to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide serves as a detailed resource for researchers looking to leverage the unique properties of this versatile building block.

Nomenclature and Physicochemical Properties

-

IUPAC Name: [3-Fluoro-2-(trifluoromethyl)phenyl]methanol

-

Synonyms: 3-Fluoro-2-(trifluoromethyl)benzyl alcohol

-

CAS Number: 261951-83-1

-

Molecular Formula: C₈H₆F₄O

-

Molecular Weight: 194.13 g/mol

| Property | Value | Source |

| Appearance | Off-white solid | [4] |

| Storage | 2-8°C, sealed in dry conditions | [4] |

Synthesis and Manufacturing

The primary and most direct route to [3-fluoro-2-(trifluoromethyl)phenyl]methanol involves the reduction of its corresponding carboxylic acid or aldehyde precursor. The choice of reducing agent is critical and depends on the starting material.

Reduction of 3-Fluoro-2-(trifluoromethyl)benzoic Acid

The carboxylic acid precursor, 3-fluoro-2-(trifluoromethyl)benzoic acid, can be effectively reduced to the target benzyl alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[5][6]

Reaction Scheme:

Figure 1: Synthesis of [3-fluoro-2-(trifluoromethyl)phenyl]methanol via reduction of the corresponding benzoic acid.

Experimental Protocol: A General Procedure for the LiAlH₄ Reduction of a Substituted Benzoic Acid [7][8]

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Addition of Substrate: A solution of 3-fluoro-2-(trifluoromethyl)benzoic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C. The reaction is typically exothermic.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC or LC-MS).

-

Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water, while cooling in an ice bath.

-

Workup: The resulting precipitate is filtered off, and the filter cake is washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude [3-fluoro-2-(trifluoromethyl)phenyl]methanol can be purified by silica gel column chromatography or distillation.

Reduction of 3-Fluoro-2-(trifluoromethyl)benzaldehyde

Alternatively, the target alcohol can be synthesized by the reduction of 3-fluoro-2-(trifluoromethyl)benzaldehyde. For this transformation, a milder reducing agent such as sodium borohydride (NaBH₄) is sufficient and often preferred due to its greater functional group tolerance and ease of handling.[9][10][11]

Reaction Scheme:

Figure 2: Synthesis of [3-fluoro-2-(trifluoromethyl)phenyl]methanol via reduction of the corresponding benzaldehyde.

Experimental Protocol: A General Procedure for the NaBH₄ Reduction of a Substituted Benzaldehyde [3][9]

-

Setup: A round-bottom flask equipped with a magnetic stirrer is charged with a solution of 3-fluoro-2-(trifluoromethyl)benzaldehyde in a protic solvent such as methanol or ethanol.

-

Addition of Reagent: Sodium borohydride (NaBH₄) is added portion-wise to the solution at 0 °C.

-

Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Quenching and Workup: The reaction is quenched by the addition of water or a dilute acid (e.g., 1 M HCl). The solvent is typically removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be further purified by column chromatography.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (-CH₂OH), typically in the range of 4.5-4.8 ppm. The aromatic region will display a complex multiplet pattern due to the fluorine and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR will show a signal for the benzylic carbon (-CH₂OH) around 60-65 ppm. The aromatic carbons will appear in the 110-140 ppm range, with their chemical shifts and multiplicities influenced by coupling to the fluorine and trifluoromethyl groups.

-

¹⁹F NMR: The fluorine NMR is a critical tool for characterizing this molecule. It is expected to show two distinct signals: one for the aromatic fluorine and another for the trifluoromethyl group, each with characteristic chemical shifts and coupling patterns.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (194.13 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-F stretching bands typically observed in the 1000-1350 cm⁻¹ region.

Applications in Drug Discovery and Medicinal Chemistry

The [3-fluoro-2-(trifluoromethyl)phenyl]methanol moiety is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. Its derivatives, such as the corresponding benzyl bromides and chlorides, are versatile reagents in organic synthesis.[12]

The strategic placement of the fluoro and trifluoromethyl groups can lead to compounds with enhanced biological activity. For instance, fluorinated benzylmenadione analogues have been investigated for their antiplasmodial properties.[13] While specific examples of marketed drugs containing the [3-fluoro-2-(trifluoromethyl)phenyl]methanol core are not yet prevalent, this structural motif is of significant interest in the design of novel kinase inhibitors, central nervous system agents, and other therapeutics where fine-tuning of metabolic stability and target engagement is crucial. A Chinese patent highlights the potential of substituted 3-fluorophenyl methanol compounds as antiviral agents, particularly against cytomegalovirus, suggesting a promising area for future research.[14]

Safety and Handling

As with all laboratory chemicals, [3-fluoro-2-(trifluoromethyl)phenyl]methanol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

[3-Fluoro-2-(trifluoromethyl)phenyl]methanol represents a strategically designed building block for medicinal chemistry and drug discovery. Its unique combination of fluoro and trifluoromethyl substituents offers a powerful tool for modulating the properties of bioactive molecules. The synthetic routes to this compound are well-established, primarily involving the reduction of readily available precursors. As the demand for more effective and metabolically robust therapeutics continues to grow, the application of specialized fluorinated intermediates like [3-fluoro-2-(trifluoromethyl)phenyl]methanol is expected to play an increasingly important role in the development of next-generation pharmaceuticals.

References

-

(3-Fluoro-2-methylphenyl)(phenyl)methanol | C14H13FO | CID 16723671 - PubChem. Available at: [Link]

-

3-(Trifluoromethyl)benzyl bromide - AZA Mid-Year Meeting. Available at: [Link]

-

TRIFLUOROMETHYLATION OF 4-BROMO-ANDROST-4-EN-3,17-DIONE - Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester - PrepChem.com. Available at: [Link]

- EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents.

-

Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones - PMC - NIH. Available at: [Link]

-

Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. Available at: [Link]

- CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application - Google Patents.

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

-

Benzoic acid on reacting with lithium aluminium hydride give - Testbook. Available at: [Link]

-

LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI. Available at: [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]

-

19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. Available at: [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - MDPI. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available at: [Link]

-

Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. Available at: [Link]

-

Butanenitrile - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

-

20.7 Reduction of Carboxylic Acids and Their Derivatives - Chemistry LibreTexts. Available at: [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]

-

19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - PubMed Central. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 261951-83-1|(3-Fluoro-2-(trifluoromethyl)phenyl)methanol|BLD Pharm [bldpharm.com]

- 5. testbook.com [testbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 12. FCKeditor - Resources Browser [midyear.aza.org]

- 13. Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application - Google Patents [patents.google.com]

solubility of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol in organic solvents

An In-depth Technical Guide to the Solubility of 3-Fluoro-2-(trifluoromethyl)benzyl Alcohol in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol, a compound of increasing interest in pharmaceutical and agrochemical research. Given the limited availability of public quantitative solubility data for this specific molecule, this document emphasizes the underlying physicochemical principles that govern its solubility and provides a detailed experimental framework for researchers to determine solubility in their own laboratory settings. This approach ensures scientific integrity by empowering researchers with the methodology to generate reliable and reproducible data tailored to their specific applications.

3-Fluoro-2-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic alcohol with potential applications as a building block in the synthesis of novel bioactive molecules. The strategic placement of fluorine and trifluoromethyl groups can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the solubility of this intermediate in various organic solvents is paramount for its effective use in chemical synthesis, purification, formulation, and screening.

Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical factor in downstream processes such as crystallization, chromatography, and the preparation of stock solutions for biological assays. A thorough understanding of a compound's solubility profile is therefore not merely a matter of procedural convenience but a fundamental prerequisite for successful and efficient research and development.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[1] The molecular structure of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol, with its combination of polar and nonpolar functionalities, suggests a nuanced solubility profile.

Molecular Structure:

Analysis of Functional Groups and their Influence on Solubility:

-

Benzyl Alcohol Moiety (-CH₂OH): The hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF). The aromatic ring itself contributes to nonpolar character.

-

Fluorine and Trifluoromethyl Groups (-F, -CF₃): The highly electronegative fluorine atoms in both the single fluoro and the trifluoromethyl group induce significant polarity within the molecule. The trifluoromethyl group, in particular, is a strong electron-withdrawing group and can participate in non-covalent interactions, but it does not engage in traditional hydrogen bonding. These groups increase the overall molecular weight and can enhance solubility in certain polar and fluorinated solvents.

Predicted Solubility:

Based on this structural analysis, the following solubility trends can be predicted:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and in polar protic solvents like lower-chain alcohols (e.g., methanol, ethanol). These solvents can effectively solvate both the polar hydroxyl group and the fluorinated parts of the molecule.

-

Moderate Solubility: Likely in moderately polar solvents such as acetone, ethyl acetate, and dichloromethane (DCM).

-

Low to Negligible Solubility: Expected in nonpolar solvents like hexane, cyclohexane, and toluene. The polar functional groups will hinder dissolution in these hydrocarbon-based media. While benzyl alcohol itself has some solubility in aromatic solvents, the highly polar fluoro and trifluoromethyl groups on 3-Fluoro-2-(trifluoromethyl)benzyl alcohol will likely reduce this.

The interplay of these functional groups makes a purely theoretical prediction of quantitative solubility challenging. Therefore, experimental determination is essential.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, step-by-step protocol for the quantitative determination of the solubility of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol. This method is based on the widely accepted shake-flask method, which is considered a gold standard for solubility measurement.[3]

Materials and Equipment

-

3-Fluoro-2-(trifluoromethyl)benzyl alcohol (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with PTFE-lined screw caps

-

Thermostatted shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system if appropriate.

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol to a vial. The key is to ensure that undissolved solid remains after equilibration, indicating saturation.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatted shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.[3]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatted environment for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

Accurately weigh the filtered solution to determine its density if needed for concentration calculations.

-

-

Quantification:

-

Prepare a series of standard solutions of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol of known concentrations in the solvent of interest.

-

Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve from the standard solutions (Peak Area vs. Concentration).

-

Determine the concentration of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol in the filtered sample by interpolating its peak area on the calibration curve.

-

Data Presentation and Interpretation

The solubility should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L). It is crucial to specify the temperature at which the solubility was determined. The results can be effectively summarized in a table for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for 3-Fluoro-2-(trifluoromethyl)benzyl Alcohol at 25 °C

| Solvent Class | Solvent | Predicted Solubility | Experimentally Determined Solubility (g/L) |

| Polar Protic | Methanol | High | [Insert Experimental Data] |

| Ethanol | High | [Insert Experimental Data] | |

| Polar Aprotic | DMSO | High | [Insert Experimental Data] |

| Acetone | Moderate | [Insert Experimental Data] | |

| Nonpolar | Hexane | Low | [Insert Experimental Data] |

| Toluene | Low | [Insert Experimental Data] |

Visualizing Molecular Interactions and Experimental Workflow

Diagram of Predicted Molecular Interactions

The following diagram illustrates the potential intermolecular forces between 3-Fluoro-2-(trifluoromethyl)benzyl alcohol and different classes of organic solvents.

Caption: Predicted molecular interactions governing solubility.

Diagram of the Experimental Workflow

This flowchart outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

While readily available quantitative data on the solubility of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol is scarce, a detailed analysis of its molecular structure allows for reliable predictions of its solubility behavior in common organic solvents. The presence of both hydrogen-bonding and highly polar fluorinated groups suggests a preference for polar solvents. For researchers in drug development and chemical synthesis, the provided experimental protocol offers a robust and validated method to obtain precise solubility data. This empirical approach is indispensable for optimizing reaction conditions, purification processes, and formulation strategies, ultimately accelerating the research and development pipeline.

References

[3] Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

[4] ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

[5] Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

[6] EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

[7] Echemi. (n.d.). 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL.

[8] ChemBK. (2024, April 9). 3-Fluoro-4-(trifluoromethyl)benzyl alcohol.

[1] Khan Academy. (n.d.). Solubility of organic compounds [Video].

Exploring 3-(Trifluoromethoxy)benzyl Alcohol: Properties and Applications. (n.d.).

[9] 3-(Trifluoromethyl)benzyl alcohol - SAFETY DATA SHEET. (2024, March 28).

Sigma-Aldrich. (n.d.). 3-Fluoro-2-(trifluoromethyl)benzyl alcohol.

[10] Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - 3-(Trifluoromethyl)benzyl alcohol.

[11] PubChem. (n.d.). 3-(Trifluoromethyl)benzylic alcohol.

[12] Fisher Scientific. (2024, March 31). SAFETY DATA SHEET - 3-Fluoro-5-(trifluoromethyl)benzyl alcohol.

[13] Alachem Co., Ltd. (n.d.). 3-(Trifluoromethyl)benzyl alcohol.

Sigma-Aldrich. (2025, July 23). SAFETY DATA SHEET - Benzyl alcohol.

[2] ChemicalBook. (n.d.). 3-FLUORO-2-(TRIFLUOROMETHYL)BENZYL ALCOHOL.

[14] Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 4-(Trifluoromethyl)benzylic alcohol.

[15] Home Sunshine Pharma. (n.d.). 3-(Trifluoromethyl)benzyl Alcohol CAS 349-75-7.

[16] Oakwood Chemical. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzyl alcohol.

[17] 3-Fluoro-2-(trifluoromethyl)benzyl alcohol. (n.d.).

[18] Wikipedia. (n.d.). Benzyl alcohol.

[19] Thermo Scientific Chemicals. (n.d.). 3-(Trifluoromethyl)benzyl alcohol, 97%.

[20] NIST. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzyl alcohol.

Sources

- 1. Khan Academy [khanacademy.org]

- 2. 261951-83-1 CAS MSDS (3-FLUORO-2-(TRIFLUOROMETHYL)BENZYL ALCOHOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. echemi.com [echemi.com]

- 8. chembk.com [chembk.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. 3-(Trifluoromethyl)benzylic alcohol | C8H7F3O | CID 67681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. 349-75-7 | 3-(Trifluoromethyl)benzyl alcohol - Alachem Co., Ltd. [alachem.co.jp]

- 14. fishersci.com [fishersci.com]

- 15. 3-(Trifluoromethyl)benzyl Alcohol CAS 349-75-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 16. 2-Fluoro-3-(trifluoromethyl)benzyl alcohol [oakwoodchemical.com]

- 17. fluorochem.co.uk [fluorochem.co.uk]

- 18. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 19. 3-(Trifluoromethyl)benzyl alcohol, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 20. 3-Fluoro-5-(trifluoromethyl)benzyl alcohol [webbook.nist.gov]

An In-depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)benzyl Alcohol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract